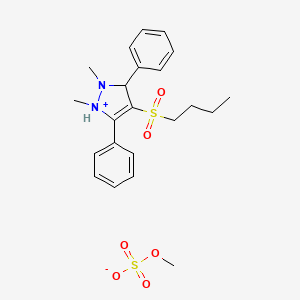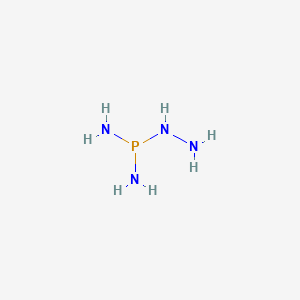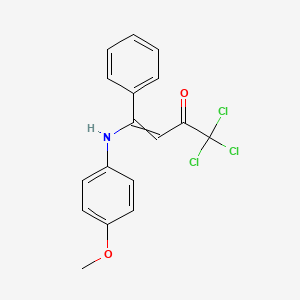
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethanethioylcarbamoyl group attached to a 4-methyl-benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide typically involves the reaction of 4-methyl-benzoyl chloride with ethanethioylcarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for purification and isolation can streamline the production process and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanethioyl group to an ethyl group, altering the compound’s properties.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized benzamides with different chemical and physical properties.
Aplicaciones Científicas De Investigación
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(Ethanethioylcarbamoyl)-benzamide: Lacks the 4-methyl group, which may affect its reactivity and binding properties.
N-(Ethanethioylcarbamoyl)-4-chloro-benzamide: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N-(Ethanethioylcarbamoyl)-4-methoxy-benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is unique due to the presence of both the ethanethioylcarbamoyl group and the 4-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
58554-20-4 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
N-(ethanethioylcarbamoyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-9(6-4-7)10(14)13-11(15)12-8(2)16/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Clave InChI |
OTYGBQNBKIHLEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=O)NC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)





![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


